Cas no 10531-41-6 (2-(2-Bromoacetyl)thiophene)
2-(2-Bromoacetyl)thiophene Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1-(thiophen-2-yl)ethanone
- 2-Bromo-1-(2-thienyl)-1-ethanone, Tech.
- 2-Bromo-1-(thien-2-yl)ethan-1-one
- 2-broMo-1-(thiophen-2-yl)ethan-1-one
- 2-broMo-1-(thiophen-2-yl)-1-ethanone
- 2-Bromo-1-(thien-2-yl)ethan-1-one, 2-(2-Bromoethanoyl)thiophene
- TIMTEC-BB SBB005904
- 2-(Bromoacetyl)thiophene
- 2-(2-Bromoacetyl)thiophene
- 2-Bromo-1-(2-thienyl)-1-ethanone
- 2-Bromo-1-(2-thienyl)ethanone
- 2-Bromo-1-thiophen-2-yl-ethanone
- 2-bromo-1-thiophen-2-ylethanone
- Ethanone, 2-bromo-1-(2-thienyl)-
- 2-(Bromoacetyl)thiophene97%
- 2-(Bromoacetyl)thiophene 97%
- 2-(2-Bromoethyl)Thiophene98%
- 2-(2-Bromoacetyl)thiophene97%
- Ethanone, 2-bromo-1-(thienyl)-
- 2-bromo-1-(2-thienyl)ethan-1-one
- bromoacetylthiophen
- bromoacetylthiophene
- 2-bromoacetylthiophene
- PubChem10129
- 2-bromoacetyl thiophene
- 2-(brom
- EN300-20765
- 10531-41-6
- MFCD02677721
- AKOS005216663
- 2-Bromo-1-thiophene-2-yl-ethanone
- DB-049878
- s12025
- 2-(2-Bromoacetyl)thiophene, 97%
- B5383
- W-204556
- 2-(bromoacetyl)-thiophene
- CS-0186568
- BCP29320
- DTXSID30380024
- bromomethyl 2-thienyl ketone
- SB66861
- SCHEMBL658097
- 2-bromo-1-thien-2-ylethanone
- 2-bromo-1-(thien-2-yl)ethanone
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- MDL: MFCD02677721
- Inchi: 1S/C6H5BrOS/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2
- InChI Key: UHWNENCHFSDZQP-UHFFFAOYSA-N
- SMILES: BrC([H])([H])C(C1=C([H])C([H])=C([H])S1)=O
Computed Properties
- Exact Mass: 203.92400
- Monoisotopic Mass: 203.924
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 116
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2
- Topological Polar Surface Area: 45.3
Experimental Properties
- Color/Form: White to yellowish crystal powder
- Density: 1.62
- Melting Point: 29-33 °C (lit.)
- Boiling Point: 100-105°C 0,5mm
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: 1.601
- PSA: 45.31000
- LogP: 2.32570
- Sensitiveness: Stench
2-(2-Bromoacetyl)thiophene Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302-H314-H317
- Warning Statement: P280-P305 + P351 + P338-P310
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:3
- Hazard Category Code: 22-34-43
- Safety Instruction: S26; S36/37/39; S45
-
Hazardous Material Identification:
- HazardClass:8
- Storage Condition:−20°C
- Risk Phrases:R22; R34; R43
- Safety Term:S26-36/37/39-45
2-(2-Bromoacetyl)thiophene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(2-Bromoacetyl)thiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 081088-1g |
2-(2-Bromoacetyl)thiophene |
10531-41-6 | 95% | 1g |
779.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LU573-250mg |
2-(2-Bromoacetyl)thiophene |
10531-41-6 | 98% | 250mg |
81CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LU573-1g |
2-Bromo-1-(2-thienyl)ethanone |
10531-41-6 | 98% | 1g |
¥197.0 | 2022-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LU573-5g |
2-Bromo-1-(2-thienyl)ethanone |
10531-41-6 | 98% | 5g |
¥712.0 | 2022-06-09 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 595594-1G |
2-(2-Bromoacetyl)thiophene |
10531-41-6 | 1g |
¥1106.38 | 2023-12-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 595594-5G |
2-(2-Bromoacetyl)thiophene |
10531-41-6 | 5g |
¥4251.07 | 2023-12-02 | ||
| Fluorochem | 064663-1g |
2-Bromo-1-(2-thienyl)ethanone |
10531-41-6 | 95% | 1g |
£17.00 | 2022-03-01 | |
| Fluorochem | 064663-5g |
2-Bromo-1-(2-thienyl)ethanone |
10531-41-6 | 95% | 5g |
£63.00 | 2022-03-01 | |
| Fluorochem | 064663-10g |
2-Bromo-1-(2-thienyl)ethanone |
10531-41-6 | 95% | 10g |
£111.00 | 2022-03-01 | |
| Fluorochem | 064663-25g |
2-Bromo-1-(2-thienyl)ethanone |
10531-41-6 | 95% | 25g |
£222.00 | 2022-03-01 |
2-(2-Bromoacetyl)thiophene Suppliers
2-(2-Bromoacetyl)thiophene Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 2-(2-Bromoacetyl)thiophene
Professional Introduction to 2-(2-Bromoacetyl)thiophene (CAS No. 10531-41-6)
2-(2-Bromoacetyl)thiophene, identified by the Chemical Abstracts Service Number (CAS No.) 10531-41-6, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic aromatic compound features a thiophene core substituted with a 2-bromoacetyl group, making it a versatile intermediate in synthetic chemistry. Its unique structural attributes have garnered attention for its potential applications in drug development, material science, and agrochemical formulations.
The thiophene scaffold, a five-membered aromatic ring containing sulfur, is well-documented for its presence in numerous biologically active molecules. The incorporation of a 2-bromoacetyl moiety introduces reactivity that facilitates further functionalization, enabling the construction of more complex structures. This characteristic makes 2-(2-Bromoacetyl)thiophene a valuable building block for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been growing interest in thiophene derivatives due to their demonstrated pharmacological properties. Studies have highlighted the potential of thiophene-based compounds as intermediates in the synthesis of antiviral, antibacterial, and anticancer agents. The presence of the bromoacetyl group enhances the electrophilicity of the molecule, allowing for nucleophilic substitution reactions that are pivotal in constructing pharmacophores.
One of the most compelling aspects of 2-(2-Bromoacetyl)thiophene is its utility in cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in modern drug discovery, enabling the formation of carbon-carbon bonds between aryl or heteroaryl groups. The bromoacetyl functionality serves as an excellent handle for these transformations, allowing chemists to integrate thiophene units into larger molecular frameworks with precision.
Recent advancements in synthetic methodologies have further expanded the applications of 2-(2-Bromoacetyl)thiophene. For instance, transition-metal-catalyzed reactions have been optimized to facilitate the introduction of diverse substituents at specific positions on the thiophene ring. This flexibility is crucial for tailoring compounds to target specific biological pathways effectively.
The pharmaceutical industry has leveraged these capabilities to explore novel therapeutic strategies. Researchers are investigating 2-(2-Bromoacetyl)thiophene as a precursor for kinase inhibitors, which play a critical role in cancer therapy. By modifying the thiophene core and appending functional groups via cross-coupling reactions, scientists aim to develop molecules with enhanced selectivity and reduced toxicity.
Moreover, the agrochemical sector has shown interest in thiophene derivatives due to their potential as pesticides and herbicides. The reactivity introduced by the bromoacetyl group allows for the synthesis of compounds that can interact with biological targets in plants, offering new solutions for crop protection.
In conclusion, 2-(2-Bromoacetyl)thiophene (CAS No. 10531-41-6) represents a cornerstone compound in synthetic organic chemistry. Its ability to undergo diverse transformations while maintaining structural integrity makes it indispensable for researchers in pharmaceuticals and materials science. As methodologies continue to evolve, the utility of this compound is expected to grow, driving innovation across multiple scientific disciplines.
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